![molecular formula C35H43N5O6S3 B2442268 4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide CAS No. 391222-85-8](/img/structure/B2442268.png)
4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C35H43N5O6S3 and its molecular weight is 725.94. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Probenecid and Uricosuric Activity
- Probenecid , a well-known uricosuric agent, is structurally related to 4-(Dipropylsulfamoyl)benzoic acid. It acts by inhibiting renal tubular reabsorption of uric acid, thereby increasing its excretion. This property makes it useful in the treatment of gout and hyperuricemia .
Extended Release Microbeads Formulation
- Researchers have explored the formulation of 4-(Dipropylsulfamoyl)benzoic acid into extended-release microbeads . These microbeads can provide sustained drug release, enhancing therapeutic efficacy and patient compliance. Such formulations find applications in controlled drug delivery systems .
Histone Deacetylase (HDAC) Inhibition
- The compound’s structure suggests potential as an HDAC inhibitor . HDAC inhibitors are a novel class of cytostatic agents with promising results in cancer treatment. By modulating histone acetylation, they influence gene expression and cell cycle regulation. Further research is needed to explore its specific HDAC inhibitory activity .
Mecanismo De Acción
Target of Action
The compound, also known as 4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide, is a novel dual-target fungicide . It primarily targets the synthesis of ergosterol and the function of guanine nucleotide transferase .
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of ergosterol and the function of guanine nucleotide transferase . Ergosterol is a crucial component of fungal cell membranes, and its inhibition can lead to cell membrane disruption . Guanine nucleotide transferase is involved in protein synthesis, and its inhibition can disrupt protein production .
Biochemical Pathways
The affected pathways include the ergosterol biosynthesis pathway and the guanine nucleotide transferase pathway . The inhibition of these pathways leads to the disruption of the fungal cell membrane and protein synthesis, respectively . This results in the death of the fungal cells .
Result of Action
The result of the compound’s action is the death of the fungal cells . By inhibiting crucial biochemical pathways, the compound disrupts the normal functioning of the fungal cells, leading to their death .
Propiedades
IUPAC Name |
4-(dipropylsulfamoyl)-N-[3-[2-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O6S3/c1-5-20-39(21-6-2)48(43,44)30-16-12-26(13-17-30)33(41)36-29-11-9-10-28(24-29)32-25-47-35(37-32)38-34(42)27-14-18-31(19-15-27)49(45,46)40(22-7-3)23-8-4/h9-19,24-25H,5-8,20-23H2,1-4H3,(H,36,41)(H,37,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOYQYDQHJXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dipropylsulfamoyl)-N-(4-(3-(4-(N,N-dipropylsulfamoyl)benzamido)phenyl)thiazol-2-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.